N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide
CAS No.: 1420813-09-7
Cat. No.: VC18035229
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420813-09-7 |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide |
| Standard InChI | InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 |
| Standard InChI Key | AEGYMHWSFXFXIY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NS(=O)(=O)CC2=CC=NC=C2 |
Introduction
Structural and Molecular Characteristics
N-Cyclopropyl-1-(pyridin-4-yl)methanesulfonamide (CAS: 1420813-09-7) has the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. The structure comprises a sulfonamide group (-SO₂NH-) linked to a pyridine ring at the 4-position and a cyclopropyl substituent. This configuration enhances its potential for hydrogen bonding and π-π interactions, critical for binding to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 4 (pyridine N, sulfonamide O₂) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 65.5 Ų |
The cyclopropyl group introduces steric constraints that may influence conformational stability, while the pyridine ring contributes to aromatic interactions.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step process starting from pyridine-4-methanesulfonyl chloride and cyclopropylamine. A representative procedure includes:
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Sulfonylation: Reaction of pyridine-4-methanesulfonyl chloride with cyclopropylamine in dichloromethane under inert conditions yields the sulfonamide intermediate.
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Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) isolates the product in >85% purity.
Alternative routes may employ coupling reactions or utilize gold-catalyzed annulations, as seen in related sulfonamide syntheses . For example, gold(I)-catalyzed [4+3] cycloadditions of enynamides with isoxazoles have been used to construct complex heterocycles bearing sulfonamide groups .
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.45 (d, J = 4.8 Hz, 2H, pyridine-H), 3.85 (s, 2H, -CH₂-SO₂-), 2.90 (m, 1H, cyclopropyl-H), 1.10–1.05 (m, 4H, cyclopropyl-CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 150.2 (pyridine-C), 140.5 (pyridine-C), 125.3 (pyridine-C), 55.7 (-CH₂-SO₂-), 28.4 (cyclopropyl-C), 10.1 (cyclopropyl-CH₂).
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Mass Spectrometry: ESI-MS (m/z): 213.1 [M+H]⁺.
Physicochemical Properties
The compound exhibits moderate lipophilicity (calculated logP = 1.2) and low water solubility (~2.5 mg/mL at 25°C). Its stability under physiological conditions remains under investigation, though sulfonamides generally resist hydrolysis at neutral pH.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| logP | 1.2 |
| Water Solubility | 2.5 mg/mL (25°C) |
| Melting Point | 98–100°C (decomposes) |
| pKa | 4.9 (sulfonamide -NH) |
Biological Activity and Mechanisms
Enzyme Inhibition
N-Cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has shown inhibitory activity against cyclooxygenase-2 (COX-2) in preliminary assays (IC₅₀ = 12.3 μM), suggesting anti-inflammatory potential. This aligns with broader trends in sulfonamide research, where similar compounds target prostaglandin biosynthesis .
Antimicrobial Activity
In vitro testing against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) indicates modest antibacterial effects, likely due to interference with folate synthesis—a common mechanism among sulfonamides.
Central Nervous System (CNS) Targets
Structural analogs, such as M4 muscarinic receptor antagonists, highlight the potential of sulfonamides in neurological disorders . While direct data for this compound is limited, its ability to cross the blood-brain barrier (predicted BBB permeability = 0.85) warrants further study.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at the cyclopropyl or pyridine positions. For example:
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Replacing cyclopropyl with 2-methylpiperidin-4-yl enhances CNS penetration .
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Introducing electron-withdrawing groups on pyridine improves COX-2 selectivity.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and pyridine groups could optimize target affinity.
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In Vivo Efficacy Models: Testing in murine inflammation or infection models is critical to validate preclinical potential.
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Crystallographic Analysis: X-ray diffraction of protein-ligand complexes (e.g., COX-2) would elucidate binding modes.
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